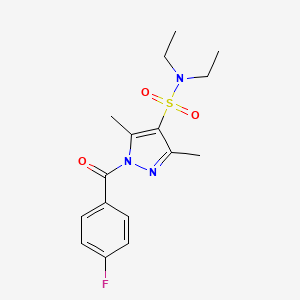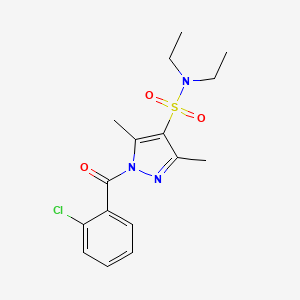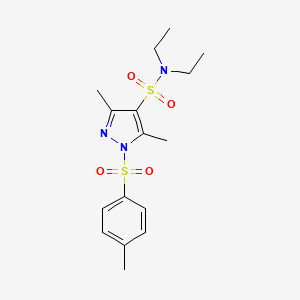![molecular formula C21H21F2N3O4S B6571805 4-(diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 1021216-96-5](/img/structure/B6571805.png)
4-(diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide, also known as 4-DES-5-DFB, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and it has been used in laboratory experiments to study various biological processes.
Wissenschaftliche Forschungsanwendungen
4-(diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide has been used in scientific research to study various biological processes, such as protein-protein interactions, enzyme kinetics, and signal transduction. It has been used to study the effects of drugs on cells, to study the effects of environmental factors on cells, and to study the effects of genetic mutations on cells. Additionally, it has been used to study the effects of specific compounds on the activity of enzymes, and to study the effects of specific compounds on the activity of proteins.
Wirkmechanismus
4-(diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide is a small molecule inhibitor that binds to the active site of enzymes and proteins. It binds to the active site of the enzyme or protein, blocking its activity. This inhibition of enzyme activity can be used to study the effects of drugs on cells, to study the effects of environmental factors on cells, and to study the effects of genetic mutations on cells. Additionally, it can be used to study the effects of specific compounds on the activity of enzymes, and to study the effects of specific compounds on the activity of proteins.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes and proteins, to inhibit the activity of transcription factors, to inhibit the activity of enzymes involved in signal transduction, to inhibit the activity of enzymes involved in cell metabolism, and to inhibit the activity of enzymes involved in cell differentiation. Additionally, it has been found to inhibit the activity of enzymes involved in DNA replication and repair, to inhibit the activity of enzymes involved in the synthesis of proteins, and to inhibit the activity of enzymes involved in the synthesis of lipids.
Advantages and Limitations for Laboratory Experiments
The use of this compound in laboratory experiments offers several advantages, including its high potency, low toxicity, and its ability to be used in a wide range of biological processes. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to using this compound in laboratory experiments. For example, it is not suitable for use in in vivo experiments due to its high toxicity, and it is not suitable for use in long-term experiments due to its short half-life.
Zukünftige Richtungen
There are several potential future directions for 4-(diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide. For example, it could be used to study the effects of drugs on cells, to study the effects of environmental factors on cells, and to study the effects of genetic mutations on cells. Additionally, it could be used to study the effects of specific compounds on the activity of enzymes, and to study the effects of specific compounds on the activity of proteins. Furthermore, it could be used to study the effects of specific compounds on the activity of transcription factors, to study the effects of specific compounds on the activity of enzymes involved in signal transduction, and to study the effects of specific compounds on the activity of enzymes involved in cell metabolism. Finally, it could be used to study the effects of specific compounds on the activity of enzymes involved in DNA replication and repair, to study the effects of specific compounds on the activity of enzymes involved in the synthesis of proteins, and to study the effects of specific compounds on the activity of enzymes involved in the synthesis of lipids.
Synthesemethoden
4-(diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide can be synthesized by a two-step process. The first step involves the reaction of diethylsulfamoyl chloride with 5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl)benzene to form this compound. The second step involves the hydrolysis of the compound to form the desired product. The overall yield of the reaction is typically over 90%.
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O4S/c1-3-26(4-2)31(28,29)17-8-5-14(6-9-17)21(27)24-13-16-12-20(30-25-16)18-10-7-15(22)11-19(18)23/h5-12H,3-4,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZOYDINIMRFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571726.png)
![2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide](/img/structure/B6571735.png)
![3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571736.png)
![2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571757.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propane-1-sulfonamide](/img/structure/B6571759.png)
![2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6571766.png)
![2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6571768.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B6571777.png)



![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B6571811.png)
![4-(diethylamino)-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B6571815.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6571823.png)